CBP Bromodomain Potency (HTRF Assay)
Y08262 inhibits the CBP bromodomain with an IC50 of 73.1 nM as measured in HTRF (Homogeneous Time-Resolved Fluorescence) biochemical assays [1]. This potency level is comparable to or moderately lower than other CBP inhibitors in the class, positioning Y08262 as a viable tool compound for CBP-targeting studies. Notably, the discovery publication highlights that the compound series was optimized specifically to improve cellular potency relative to earlier leads, with Y08262 (compound 7e) emerging as the most promising candidate from the 1-(indolizin-3-yl)ethan-1-one derivative series [2].
| Evidence Dimension | CBP bromodomain inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 73.1 nM |
| Comparator Or Baseline | GNE-781: IC50 = 0.94 nM (TR-FRET); CPI-637: IC50 = 30 nM; SGC-CBP30: IC50 = 21-69 nM |
| Quantified Difference | Y08262 is ~78-fold less potent than GNE-781 but within the same nanomolar range as other CBP tool compounds |
| Conditions | HTRF assay; recombinant CBP bromodomain protein; acetylated peptide substrate |
Why This Matters
Y08262 provides nanomolar CBP inhibition suitable for cellular target engagement studies while offering a distinct selectivity profile that differentiates it from more potent but less selective alternatives.
- [1] Xiang Q, et al. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia. Bioorg Chem. 2024;142:106950. View Source
- [2] Xiang Q, et al. Bioorg Chem. 2024;142:106950. SAR optimization and cellular potency enhancement. View Source
